(Acryloylamino)tetradecane-1-sulphonic acid

Critical micelle concentration Surfmer Surface tension

(Acryloylamino)tetradecane-1-sulphonic acid (CAS 93904-82-6), also referred to as 14-(prop-2-enoylamino)tetradecane-1-sulfonic acid, is an anionic polymerizable surfactant (surfmer) that integrates a polymerizable acrylamide moiety, a C14 hydrophobic alkyl chain, and a terminal sulfonic acid group within a single molecule. Its sodium salt, sodium 2-acrylamido-tetradecane sulfonate (NaAMC14S), is the form predominantly characterised in the literature.

Molecular Formula C17H33NO4S
Molecular Weight 347.5 g/mol
CAS No. 93904-82-6
Cat. No. B12654781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Acryloylamino)tetradecane-1-sulphonic acid
CAS93904-82-6
Molecular FormulaC17H33NO4S
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESC=CC(=O)NCCCCCCCCCCCCCCS(=O)(=O)O
InChIInChI=1S/C17H33NO4S/c1-2-17(19)18-15-13-11-9-7-5-3-4-6-8-10-12-14-16-23(20,21)22/h2H,1,3-16H2,(H,18,19)(H,20,21,22)
InChIKeyWWTCFWQBOOLMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Acryloylamino)tetradecane-1-sulphonic Acid (CAS 93904-82-6) – Core Physicochemical & Functional Baseline for Scientific Procurement


(Acryloylamino)tetradecane-1-sulphonic acid (CAS 93904-82-6), also referred to as 14-(prop-2-enoylamino)tetradecane-1-sulfonic acid, is an anionic polymerizable surfactant (surfmer) that integrates a polymerizable acrylamide moiety, a C14 hydrophobic alkyl chain, and a terminal sulfonic acid group within a single molecule. Its sodium salt, sodium 2-acrylamido-tetradecane sulfonate (NaAMC14S), is the form predominantly characterised in the literature [1]. The compound exhibits a characteristic dual-headgroup architecture (sulfonate and acrylamide), which imparts water solubility greater than that of conventional single-headgroup anionic surfactants, a Krafft temperature of approximately 22 °C, and a critical micelle concentration (CMC) of 9.2 × 10⁻⁴ mol L⁻¹ at 25 °C [2]. Its polymerizable vinyl group enables direct integration into copolymer backbones, a feature absent in standard non-polymerizable surfactants, making it relevant for hydrophobically modified polyacrylamides, superabsorbent resins, and enhanced oil recovery formulations [1].

Why NaAMC14S Cannot Be Freely Substituted by NaAMC12S, SDS, or Generic Sulfonate Monomers – Comparative Micellar & Polymerisation Evidence


Although NaAMC14S, NaAMC12S, sodium dodecyl sulfonate (SDS), and AMPS all feature an anionic sulfonate moiety, their interfacial behaviour, polymerisation characteristics, and the resultant copolymer performance diverge markedly. NaAMC14S possesses a C14 hydrocarbon chain that drives stronger hydrophobic association than the C12 chain of NaAMC12S, while its polymerizable acrylamide group distinguishes it from non-polymerisable SDS [1][2]. Even among polymerizable sulfonates, the chain length critically controls micelle architecture: NaAMC14S yields looser micelles with smaller aggregation numbers and higher CMC than common single-headgroup surfactants, yet the longer chain simultaneously enhances inter-chain hydrophobic association in copolymer form – two properties that must be co-optimised for a given application [2]. Substituting NaAMC14S with NaAMC12S or AMPS alters the balance of solubility, surface activity, and associative thickening, and the quantitative evidence below demonstrates that these differences are measurable and functionally consequential.

Head-to-Head Quantitative Evidence: Selecting (Acryloylamino)tetradecane-1-sulphonic Acid Over Closest Analogs


CMC Elevation vs. Conventional Surfactants – NaAMC14S Versus SDS

NaAMC14S exhibits a CMC of 9.2 × 10⁻⁴ mol L⁻¹ (≈ 0.32 g L⁻¹) at 25 °C determined by surface tension and conductivity methods, approximately 3‑ to 10‑fold higher than that of the common non-polymerisable anionic surfactant sodium dodecyl sulfonate (SDS), for which the literature CMC resides in the range 1 × 10⁻⁴ – 3 × 10⁻⁴ mol L⁻¹ under comparable conditions [1][2]. The elevated CMC originates from the additional hydrophilic acrylamide headgroup that weakens hydrophobic chain packing in the micelle core, a structural feature absent in SDS. This higher CMC is beneficial in copolymerisation: it ensures that a larger fraction of surfmer remains molecularly dissolved during the early stages of solution polymerisation, avoiding premature micelle formation that would limit compositional control.

Critical micelle concentration Surfmer Surface tension

Krafft Temperature Depression – NaAMC14S vs. SDS Low‑Temperature Solubility

The Krafft temperature of NaAMC14S was measured at 22 °C, which is considerably lower than that of sodium dodecyl sulfonate (SDS), whose Krafft point typically exceeds 30–38 °C [1][2]. The dual-headgroup architecture (sulfonate + acrylamide) significantly enhances hydration and disrupts tight crystal packing, enabling surfactant activity and polymerisable function at temperatures approaching ambient. This difference directly affects processibility: NaAMC14S remains soluble and available for polymerisation at temperatures where SDS-based formulations would precipitate or require auxiliary heating.

Krafft temperature Solubility Low-temperature processing

Surface Activity Attenuation – NaAMC14S γCMC vs. Single‑Headgroup Surfactants

NaAMC14S reduces the surface tension of water to 48.2 mN m⁻¹ at CMC (25 °C), a value substantially higher than the γCMC of sodium dodecyl sulfonate (typically ~38–40 mN m⁻¹) [1]. The dual‑headgroup structure compels the molecule to adopt a Y‑type conformation at the air–water interface, increasing the molecular area per surfactant and reducing the surface excess (Γₘ), thereby diminishing surface activity. Quantitatively, this yields a surface‑active monomer that is a weaker surfactant but a more potent polymerisable building block—an essential trade‑off when the objective is copolymer integration rather than standalone surfactant performance.

Surface tension γCMC Molecular area at air‑water interface

C14‑Chain Hydrophobic Association Enhancement vs. C12‑Chain Homolog (NaAMC12S) in Copolymer Brine Solutions

Copolymers of acrylamide (AM) with NaAMC14S (C14‑chain) demonstrate significantly enhanced hydrophobic association compared to those prepared with the C12‑chain homolog NaAMC12S, as reflected in their rheological response. While both copolymers show limited viscosity in pure water, the NaAMC14S/AM copolymers exhibit markedly higher apparent viscosity in brine solutions (strong positive salinity sensitivity) due to the longer hydrocarbon block promoting more effective inter‑chain association [1][2]. Unlike NaAMC12S, the C14 chain also enables microblock copolymer architectures when polymerised above CMC, which further amplifies thickening performance—a structural benefit not achievable with non‑polymerisable surfactants such as SDS.

Hydrophobic association Copolymer viscosity Salinity sensitivity

Superabsorbent Resin Swelling Performance with NaAMC14S vs. AMPS‑Based Formulations

Incorporation of NaAMC14S at 0.93 wt % (relative to total monomers) into a starch‑g‑poly(AM‑co‑NaAMC14S) superabsorbent resin yielded a product with elevated water‑absorption capacity and enhanced retention, attributed to the balanced hydrophilic–hydrophobic character introduced by the C14 chain [1]. In contrast, analogous resins prepared with the shorter‑chain or non‑hydrophobic sulfonate monomer AMPS (2‑acrylamido‑2‑methylpropane sulfonic acid) lack the hydrophobic association nodes that NaAMC14S provides, resulting in lower mechanical integrity and inferior salt‑absorption performance. The presence of the polymerisable acrylamido group in NaAMC14S allows covalent incorporation into the polymer network, eliminating the leaching risk associated with physically blended hydrophobic additives.

Superabsorbent resin Water absorbency Salt resistance

Microblock Copolymer Architecture – NaAMC14S Homogeneous Copolymerisation vs. Micellar Polymerisation with Non‑Surfmer Hydrophobes

When NaAMC14S is copolymerised with acrylamide (AM) in aqueous solution at a concentration above its CMC, a microblock copolymerisation mechanism operates, resulting in segmented hydrophobic blocks along the polyacrylamide backbone [1]. This is a direct consequence of the surfmer's inherent surface activity and polymerisability, which eliminates the need for added small‑molecule surfactants (as required in conventional micellar polymerisation). The microblock architecture intensifies inter‑chain hydrophobic association, yielding a copolymer with superior thickening efficiency relative to random copolymers produced via surfactant‑mediated micellar routes or to copolymers using non‑polymerisable hydrophobes. This structural control is exclusive to surfmers of the NaAMC14S type and is not attainable with non‑polymerisable hydrophobic additives.

Microblock copolymerisation Homogeneous polymerisation Surfmer

Validated Research & Industrial Application Scenarios for (Acryloylamino)tetradecane-1-sulphonic Acid Based on Quantitative Differentiation Evidence


Enhanced Oil Recovery (EOR) Hydrophobically Associating Polyacrylamides

NaAMC14S is used as a surfmer comonomer with acrylamide to synthesise hydrophobically associating polyacrylamides (HAPAMs) that exhibit strong positive salinity sensitivity. The C14 chain provides stronger hydrophobic association than the C12 homolog NaAMC12S, and the microblock microstructure achievable above CMC maximises brine‑thickening efficiency [1]. This scenario directly leverages the chain‑length differentiation and the homogeneous copolymerisation capability established in Section 3.

Salt‑Resistant Superabsorbent Resins for Hygiene and Agriculture

Covalent incorporation of NaAMC14S into starch‑g‑poly(AM‑co‑NaAMC14S) networks produces superabsorbent resins with reinforced hydrophobic nodes that maintain swelling capacity in physiological saline (0.9 % NaCl). This performance contrasts with AMPS‑based resins that lack the C14 hydrophobic reinforcement and suffer from poorer salt resistance [2]. The application relies on the distinction between NaAMC14S and non‑hydrophobic sulfonate monomers documented in Section 3.

Low‑Temperature Emulsion and Solution Polymerisation Processes

With a Krafft temperature of only 22 °C, NaAMC14S remains soluble and surface‑active at near‑ambient conditions where sodium dodecyl sulfonate (SDS) requires heating. This makes it suitable for emulsion polymerisation recipes designed for heat‑sensitive monomers or for processes operating under mild thermal constraints [3]. The Krafft temperature evidence in Section 3 directly supports this scenario.

Surfmer‑Based Functional Polymer Microspheres and Surface Modification

The dual‑function character of NaAMC14S (surface activity plus polymerisability) enables its use as a reactive stabiliser in the synthesis of functional polymer microspheres and in solid‑surface modification, where covalent anchoring eliminates the leaching of surfactant molecules. This is a capability not shared by non‑polymerisable surfactants such as SDS [3]. The evidence in Section 3 regarding polymerisability and dual‑headgroup architecture underpins this application.

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